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Abstract

Desoxymethyltestosterone (DMT), commonly known as Madol, is a potent, orally active
synthetic anabolic-androgenic steroid (AAS). As a "designer steroid," it was never approved for
medical use but has been illicitly used for performance enhancement.[1] Structurally, it is a
17a-methylated derivative of dihydrotestosterone (DHT) and is unique in that it lacks the C3-
keto group common to most commercial AAS.[1][2] This modification contributes to its high oral
bioavailability and potent anabolic activity. However, as a 17a-alkylated steroid, Madol carries
a significant risk of toxicity, particularly hepatotoxicity and cardiovascular strain. This guide
provides a comprehensive technical overview of its toxicological profile, drawing from in vivo
and in vitro studies to detail its pharmacodynamics, organ-specific toxicities, and metabolic
fate.

Pharmacodynamics and Receptor Binding Profile

Madol exerts its primary effects by binding to and activating the androgen receptor (AR). Its
binding profile is characterized by high selectivity for the AR with minimal affinity for other
steroid receptors, such as the progesterone receptor (PR).[3]

Receptor Binding and Transactivation
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In vitro studies demonstrate that Madol is a potent AR agonist. The potency of Madol to
transactivate AR-dependent gene expression was found to be approximately half that of
dihydrotestosterone (DHT).[3] Receptor binding assays have confirmed that Madol binds with
high selectivity to the AR, with low binding affinity for the progesterone receptor.[3]

Anabolic and Androgenic Activity

Madol is recognized for its favorable anabolic-to-androgenic ratio. The Hershberger assay, a
standard in vivo method using castrated rats, is employed to determine this ratio by comparing
the anabolic effect on the levator ani muscle to the androgenic effect on the prostate and
seminal vesicles.[1]

Rat studies indicate Madol possesses an anabolic effect approximately 160% that of
testosterone, while exhibiting only 60% of the androgenic activity, yielding a high Q-ratio of
6.5:1.[1] This dissociation is further demonstrated in studies where Madol administration in
orchiectomized rats stimulated the growth of the levator ani muscle without significantly
affecting the weight of the prostate or seminal vesicles, a characteristic reminiscent of Selective
Androgen Receptor Modulators (SARMS).[1][3]

Quantitative Toxicological Data

The following tables summarize the quantitative data from key in vivo animal studies on Madol
and representative data for other 17a-alkylated oral AAS where specific data for Madol is
unavailable.

Table 1: In Vivo Effects of Madol on Organ Weights in Orchiectomized Rats

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17254722/
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17254722/
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20957349/
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20957349/
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20957349/
https://pubmed.ncbi.nlm.nih.gov/17254722/
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://www.benchchem.com/product/b1670310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Testosterone
. . Madol (1
Parameter Vehicle Control Propionate (1
mgl/kg/day)

mgl/kg/day)
Anabolic Tissue
M. Levator Ani (mg) 114 £ 12 268 + 29 251+ 22
Androgenic Tissues
Prostate (mg) 16+2 267 £ 45 20+ 4
Seminal Vesicle (mg) 18+3 244 + 35 24 +7
Toxicology Indicators
Heart Weight (mg) 880 + 95 895 + 88 1050 + 110*

Data derived from Diel
et al. (2007).[3] Values

are mean = SD. *
denotes significant
difference from

vehicle control.

Table 2: Representative Hepatotoxicity Markers for 17a-Alkylated AAS
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17a-Alkylated AAS

Parameter Control Group Fold Change
Group

ALT (Alanine

Aminotransferase) 45+ 8 150 + 25 ~3.3X

(U/L)

AST (Aspartate

Aminotransferase) 90 + 15 270+ 40 ~3.0x

(U/L)

Total Bilirubin (mg/dL) 0.2 + 0.05 25+0.8 ~12.5x

Note: This data is
representative of
hepatotoxicity

observed with oral

17a-alkylated steroids

like Oxymetholone
and Stanozolol in
animal models and
human case reports.
Specific serum
chemistry values for
Madol are not
available in the cited
literature.[4][5]

Table 3: Representative Effects of AAS on Lipid Profiles
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Parameter Control Group AAS User Group Percent Change
HDL Cholesterol

55+ 10 30+8 ~45% Decrease
(mg/dL)
LDL Cholesterol

100 £ 20 140 £ 30 ~40% Increase
(mg/dL)

Note: This data is
representative of
dyslipidemia
commonly observed
with
supraphysiological
doses of AAS. The
magnitude of the
effect can vary based
on the specific
compound, dosage,

and duration of use.[6]

Organ-Specific Toxicity
Hepatotoxicity

The most significant toxicological concern with Madol, as with all 17a-alkylated AAS, is
hepatotoxicity.[7] The C17a-methyl group, which confers oral bioavailability by retarding hepatic
metabolism, is also the primary structural feature responsible for liver strain.[7]

The mechanism is believed to be multifactorial, involving the induction of oxidative stress,
mitochondrial dysfunction, and impairment of bile acid transport.[8] This can manifest clinically
as:

» Cholestasis: A condition of reduced bile flow, which can lead to jaundice.[4]
» Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[8]

e Hepatic Tumors: Long-term use has been associated with the development of both benign
adenomas and malignant hepatocellular carcinomas.[8]
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In a rat study, Madol was shown to slightly stimulate the expression of the tyrosine
aminotransferase (TAT) gene in the liver, which is considered an indicator of toxic side effects.

[3]

Cardiovascular Toxicity

AAS use is associated with a range of adverse cardiovascular effects. For Madol, in vivo
studies have provided direct evidence of cardiac hypertrophy. Treatment with Madol resulted in
a significant increase in heart weight in rats compared to both control and testosterone-treated
groups.[3] This suggests a potential for pathological remodeling of the heart muscle.

Other cardiovascular risks associated with this class of compounds include:

o Dyslipidemia: An adverse alteration of blood lipid profiles, characterized by decreased HDL
("good") cholesterol and increased LDL ("bad") cholesterol, which contributes to
atherosclerosis.[6]

» Hypertension: Elevated blood pressure.

e Thrombosis: Increased risk of blood clot formation.

Endocrine Disruption

Administration of exogenous AAS like Madol suppresses the endogenous production of
testosterone through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This
leads to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH),
resulting in testicular atrophy and impaired spermatogenesis. While these effects are generally
reversible upon cessation, prolonged use can lead to long-term hypogonadism.

Metabolism and Excretion

Madol is extensively metabolized in the body prior to excretion. In vitro and in vivo studies have
identified approximately 20 metabolites in human urine.[9] The primary metabolic pathways
involve modifications to the A-ring of the steroid nucleus, including enone formation,
hydroxylation, and reduction.[10] Additional biotransformation also occurs via hydroxylation of
the 17a-alkyl group.[10]
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The main urinary metabolite identified for detection purposes is 17a-methyl-2[3,3a,17[3-
trihydroxy-5a-androstane.[9] The detection of these metabolites is crucial for anti-doping
analysis, as the parent compound may be cleared from the body relatively quickly.

Experimental Protocols
Hershberger Bioassay for Anabolic/Androgenic Activity

The Hershberger assay is the standard in vivo method for assessing the anabolic and
androgenic properties of a substance.

o Objective: To determine the anabolic (myotrophic) and androgenic activity of a test
compound relative to a reference standard (e.g., Testosterone Propionate).

o Animal Model: Peripubertal male rats, surgically castrated to remove the influence of
endogenous androgens.

e Procedure:

[e]

Acclimatization: Animals are acclimatized to laboratory conditions.
o Castration: Rats are castrated and allowed a recovery period.

o Dosing: Animals are divided into groups (vehicle control, reference androgen, test
compound at various doses) and administered the substance daily for 10 consecutive
days. For Madol, subcutaneous administration at 1 mg/kg/day has been used.[1]

o Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are
euthanized. Five androgen-dependent tissues are carefully dissected and weighed:

Ventral Prostate (Androgenic)

Seminal Vesicles (Androgenic)

Levator Ani-Bulbocavernosus muscle (Anabolic)

Cowper's Glands (Androgenic)

Glans Penis (Androgenic)
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o Data Analysis: The weights of the tissues from the test compound group are compared
statistically to the vehicle control and reference androgen groups to determine relative
anabolic and androgenic potency.

Dosing Regimen (10 Days)

Test Compound Group
(e.g., Madol)
Animal Preparation Analysis
Castration of o Reference Androgen Group Necropsy & Dissection Weighing of Tissues Statistical Comparison
Peripubertal Male Rats Recovery & Acclimatization LL" (e.g., Testosterone) of Androgen-Dependent Tissues (Prostate, Levator Ani, etc.) & Ratio Calculation
Vehicle Control Group

Click to download full resolution via product page

Caption: Standard workflow for the Hershberger Bioassay. (Within 100 characters)

Competitive Androgen Receptor Binding Assay

» Objective: To determine the binding affinity of a test compound for the androgen receptor.

e Principle: This is a competitive assay where the test compound (unlabeled ligand) competes
with a high-affinity radiolabeled androgen (e.g., [3H]mibolerone) for binding to a source of AR
(e.g., rat prostate cytosol).

e Procedure:

o Preparation of AR Source: Cytosol containing AR is prepared from a suitable tissue,
typically the ventral prostate of rats.
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o Incubation: A constant concentration of radiolabeled ligand is incubated with the AR
preparation in the presence of increasing concentrations of the unlabeled test compound.

o Separation: Bound and free radiolabeled ligand are separated (e.g., using hydroxyapatite).

o Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

o Data Analysis: The data is used to generate a competition curve, from which the 1C50 (the
concentration of test compound that inhibits 50% of the specific binding of the radiolabeled
ligand) is calculated. This value is inversely proportional to the binding affinity.

Signaling Pathways
Anabolic Signaling in Skeletal Muscle

Madol's anabolic effects are mediated through the classical androgen receptor signaling
pathway, which cross-talks with key regulators of muscle growth. Upon binding Madol, the AR
translocates to the nucleus and acts as a transcription factor. This leads to the increased
expression of target genes, including Insulin-like Growth Factor-1 (IGF-1).[3] The AR can also
directly interact with and activate the PI3K/Akt signaling cascade, which in turn activates the
mammalian Target of Rapamycin (mTOR) pathway. The activation of mTOR is a central event
in promoting muscle protein synthesis and subsequent cellular hypertrophy.
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Caption: Madol-induced androgen receptor anabolic signaling pathway. (Within 100
characters)

Proposed Mechanism of 17a-Alkylated AAS
Hepatotoxicity

The hepatotoxicity of 17a-alkylated steroids like Madol is not fully elucidated but is strongly
linked to cellular stress mechanisms. The presence of the 17a-alkyl group is thought to impair
mitochondrial function and inhibit key transport proteins in the hepatocyte canalicular
membrane, such as the Bile Salt Export Pump (BSEP). This leads to an accumulation of
reactive oxygen species (ROS) and toxic bile acids within the cell, causing oxidative stress,
membrane damage, and ultimately cholestatic liver injury.
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Caption: Proposed mechanism of 17a-alkylated steroid hepatotoxicity. (Within 100 characters)

Conclusion

Desoxymethyltestosterone (Madol) is a powerful anabolic agent with a pharmacological profile
demonstrating high anabolic potency and selectivity for the androgen receptor. Its SARM-like
properties in animal models, characterized by a dissociation of anabolic and androgenic
effects, are of significant scientific interest. However, its classification as a 17a-alkylated steroid
intrinsically links it to a serious risk of dose-dependent toxicity. The primary concerns are
hepatotoxicity, manifesting as cholestasis and potential for hepatic tumors, and cardiovascular
toxicity, including cardiac hypertrophy and dyslipidemia. The detailed mechanisms and
quantitative toxicological data presented in this guide underscore the health risks associated
with Madol and reinforce the need for strict regulatory control over its distribution and use. For
drug development professionals, the toxicological profile of Madol serves as a critical case
study on the structure-activity and structure-toxicity relationships of synthetic androgens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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